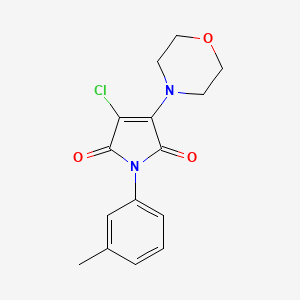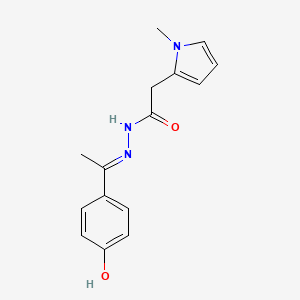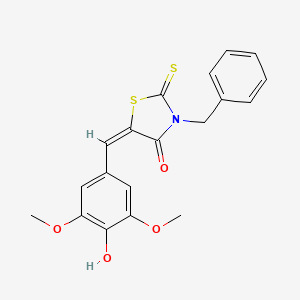![molecular formula C29H28ClNO3S2 B11666633 (5Z)-3-benzyl-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666633.png)
(5Z)-3-benzyl-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-bencil-5-(5-cloro-2-{2-[5-metil-2-(propan-2-il)fenoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiazolidinona, bencilideno y grupos fenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-bencil-5-(5-cloro-2-{2-[5-metil-2-(propan-2-il)fenoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona generalmente implica múltiples pasos:
Formación del anillo de tiazolidinona: Esto se puede lograr mediante la reacción de un derivado de tiourea con una halo cetona en condiciones básicas.
Introducción del grupo bencilideno: El grupo bencilideno se introduce a través de una reacción de condensación entre la tiazolidinona y un derivado de benzaldehído.
Unión del grupo fenoxi: El grupo fenoxi se incorpora mediante una reacción de eterificación que involucra un derivado de fenol y un agente alquilante apropiado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo bencilideno, convirtiéndolo en un grupo bencilo.
Sustitución: El grupo cloro en el compuesto se puede sustituir con varios nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo emplean reactivos como la azida de sodio o el tiocianato de potasio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos, mientras que la reducción puede producir derivados bencílicos.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-3-bencil-5-(5-cloro-2-{2-[5-metil-2-(propan-2-il)fenoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina
En medicina, los posibles efectos terapéuticos del compuesto son de interés. Podría desarrollarse en un fármaco para tratar diversas enfermedades, dependiendo de su bioactividad y mecanismo de acción.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-bencil-5-(5-cloro-2-{2-[5-metil-2-(propan-2-il)fenoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en las vías y procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(5E)-5-(3,4-dimetoxi-bencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil acetato
- Acetoacetato de etilo
Singularidad
(5Z)-3-bencil-5-(5-cloro-2-{2-[5-metil-2-(propan-2-il)fenoxi]etoxi}bencilideno)-2-tioxo-1,3-tiazolidin-4-ona es único debido a su combinación de un anillo de tiazolidinona, bencilideno y grupos fenoxi. Esta estructura le proporciona propiedades químicas y biológicas distintas que no se encuentran en compuestos similares.
Propiedades
Fórmula molecular |
C29H28ClNO3S2 |
|---|---|
Peso molecular |
538.1 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-5-[[5-chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H28ClNO3S2/c1-19(2)24-11-9-20(3)15-26(24)34-14-13-33-25-12-10-23(30)16-22(25)17-27-28(32)31(29(35)36-27)18-21-7-5-4-6-8-21/h4-12,15-17,19H,13-14,18H2,1-3H3/b27-17- |
Clave InChI |
DSAXIWNXAVYUQD-PKAZHMFMSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11666569.png)
![(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666570.png)

![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666579.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666592.png)
![4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B11666603.png)
![2,6-dibromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666609.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666613.png)
![2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide](/img/structure/B11666620.png)

![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11666627.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666631.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666634.png)
